molecular formula C7H5FN2O B15374303 2-Fluoro-3-methoxyisonicotinonitrile

2-Fluoro-3-methoxyisonicotinonitrile

Cat. No.: B15374303
M. Wt: 152.13 g/mol
InChI Key: GPNXRQGVKTYABC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyisonicotinonitrile (CAS 1607429-27-5) is a fluorinated pyridine derivative with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol. This compound serves as a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research, particularly in the development of novel pharmaceutical agents. As a nicotinonitrile derivative, it belongs to a class of compounds known for their significant therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities . The specific substitution pattern of fluorine and methoxy groups on the pyridine ring makes it a key intermediate for constructing more complex molecules. Researchers utilize this compound in metal-catalyzed cross-coupling reactions and other synthetic methodologies to generate targeted libraries for biological screening . It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

2-fluoro-3-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C7H5FN2O/c1-11-6-5(4-9)2-3-10-7(6)8/h2-3H,1H3

InChI Key

GPNXRQGVKTYABC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1F)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The closest analog is 3-Fluoro-2-methoxyisonicotinonitrile (CAS 1210041-69-2), a positional isomer with fluorine at position 3 and methoxy at position 2. Key differences include:

  • Hazard Profile: This isomer has notable hazards, including H302 (harmful if swallowed) and H315 (skin irritation) . Similar hazards may apply to the target compound, but positional differences could modulate toxicity.

Halogen-Substituted Derivatives

  • 3,5-Difluoroisonicotinonitrile (CAS 1339175-72-2): Dual fluorine substitution at positions 3 and 5 increases electron withdrawal, likely reducing basicity compared to mono-fluoro analogs. Similarity score: 0.66 .
  • 2-Chloro-6-methoxyisonicotinonitrile (CAS 1214377-09-9): Chlorine’s larger atomic radius and polarizability may enhance intermolecular interactions, influencing crystallinity. Similarity score: 0.67 .

Functional Group Variations

  • Similarity score: 0.65 .
  • 3-Amino-5-fluoro-6-methoxypyridine (CAS 886372-67-4): Replacement of the cyano group with an amino group increases hydrophilicity and hydrogen-bonding capacity. Similarity score: 0.72 .

Data Tables

Compound Name Molecular Formula Molecular Weight Substituent Positions CAS Number Key Properties/Notes
2-Fluoro-3-methoxyisonicotinonitrile C₇H₅FN₂O 153.11* 2-F, 3-OCH₃, 4-CN N/A Estimated properties based on analogs
3-Fluoro-2-methoxyisonicotinonitrile C₇H₅FN₂O 152.13 3-F, 2-OCH₃, 4-CN 1210041-69-2 Hazards: H302, H315
3,5-Difluoroisonicotinonitrile C₆H₂F₂N₂O 156.09 3-F, 5-F, 4-CN 1339175-72-2 Similarity: 0.66
6-Fluoro-2-methoxynicotinonitrile C₇H₅FN₂O 152.12 6-F, 2-OCH₃, 3-CN 908279-57-2 Similarity: 0.65
2-Chloro-6-methoxyisonicotinonitrile C₇H₅ClN₂O 168.58 2-Cl, 6-OCH₃, 4-CN 1214377-09-9 Similarity: 0.67

*Estimated based on analogs.

Research Findings and Implications

  • Substituent Position Effects: Fluorine and methoxy group positions significantly influence electronic properties. For example, 3-Fluoro-2-methoxyisonicotinonitrile’s hazards (H302, H315) suggest that even minor positional changes alter toxicity profiles.
  • Halogen Impact : Difluoro analogs exhibit reduced basicity, while chloro derivatives may offer enhanced crystallinity for solid-state applications.
  • Functional Group Trade-offs: Replacing cyano with amino groups (e.g., 3-Amino-5-fluoro-6-methoxypyridine ) improves hydrophilicity but reduces stability under acidic conditions.

Q & A

Q. What spectroscopic techniques are essential for characterizing 2-Fluoro-3-methoxyisonicotinonitrile?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is critical for confirming substituent positions and fluorine integration. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile stretching ~2200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-referencing experimental data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) enhances reliability .

Q. What are the critical steps in synthesizing this compound?

  • Methodological Answer : Key steps include:
  • Fluorination strategy : Electrophilic fluorination agents (e.g., Selectfluor®) or halogen-exchange reactions under anhydrous conditions.
  • Protection of reactive sites : Temporary protection of the methoxy group to avoid side reactions.
  • Purification : Chromatography or recrystallization to isolate high-purity product. Computational reaction path searches (e.g., ICReDD’s quantum chemical-guided methods) can streamline route optimization .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of nitrile vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Emergency measures : Carbon dioxide or alcohol-resistant foam for fire suppression; avoid water for nitrile fires due to HCN release risks .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of fluorinated isonicotinonitriles?

  • Methodological Answer : Use a 2<sup>k</sup> factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example:
VariableLow Level (-1)High Level (+1)
Temperature60°C100°C
Catalyst (mol%)5%15%
Reaction Time6 h12 h
Analyze interactions using ANOVA to identify optimal conditions. This reduces trial-and-error experimentation .

Q. How do electronic effects of methoxy and fluorine substituents influence reactivity in isonicotinonitrile derivatives?

  • Methodological Answer :
  • Hammett analysis : Quantify substituent effects on reaction rates using σmeta values (fluoro: +0.34, methoxy: -0.12).
  • DFT calculations : Map electron density distributions (e.g., Fukui indices) to predict nucleophilic/electrophilic sites. The electron-withdrawing fluorine enhances nitrile reactivity, while methoxy’s electron-donating nature stabilizes intermediates .

Q. What strategies mitigate regioselectivity challenges in fluorinating methoxy-substituted pyridines?

  • Methodological Answer :
  • Directing groups : Install temporary groups (e.g., boronic esters) to steer fluorination to the desired position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-fluorination.
  • Computational guidance : Reaction path searches (e.g., using artificial force-induced reaction (AFIR) methods) predict regioselectivity before lab validation .

Q. How to resolve discrepancies between theoretical and experimental spectral data for this compound?

  • Methodological Answer :
  • Orthogonal validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable).
  • Dynamic effects : Account for solvent-induced shifts or conformational flexibility in DFT calculations.
  • Impurity analysis : Use LC-MS to detect byproducts (e.g., de-fluorinated analogs) that may skew results .

Q. What computational tools predict the stability of fluorinated pyridine intermediates in aqueous environments?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model hydrolysis pathways under varying pH conditions.
  • pKa prediction tools : Software like MarvinSuite estimates nitrile group stability against nucleophilic attack.
  • Solvent-accessible surface area (SASA) analysis : Identify vulnerable sites for degradation .

Data Contradiction Analysis

Q. How to address conflicting purity results between HPLC and elemental analysis?

  • Methodological Answer :
  • Systematic troubleshooting :

HPLC calibration : Verify column integrity and mobile phase composition.

Elemental analysis : Confirm combustion efficiency for nitrogen/fluorine quantification.

Degradation check : Test for light-/moisture-sensitive degradation using accelerated stability studies .

Q. Why might fluorination yields vary significantly between batch reactions?

  • Methodological Answer :
  • Trace moisture analysis : Karl Fischer titration to detect water in solvents/reagents (≥50 ppm can quench fluorinating agents).
  • Catalyst deactivation : XPS or TEM to assess catalyst surface oxidation.
  • Statistical process control (SPC) : Implement control charts to monitor batch-to-batch variability .

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